molecular formula C9H7FOS B1349815 6-Fluorothio-4-Chromanone CAS No. 21243-18-5

6-Fluorothio-4-Chromanone

Cat. No.: B1349815
CAS No.: 21243-18-5
M. Wt: 182.22 g/mol
InChI Key: NBBGHADNMPMHST-UHFFFAOYSA-N
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Description

6-Fluorothio-4-Chromanone is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 6-Fluoro-4-chromanone derivatives have been synthesized from p-fluorophenol, with variations like 6-fluorochroman-2-carboxylic acid being produced through salt formation with optically active amines (Yang et al., 2005).
  • Photodimerization and Molecular Arrangement : Studies on (E)-3-benzylidene-4-chromanone derivatives, substituted with halogen groups like fluorine, have been conducted to control molecular arrangement and photoreactions in the solid state, showing selective photodimerization (Cheng et al., 2012).

Chromanone in Drug Design and Medicinal Chemistry

  • Role in Medicinal Chemistry : Chromanone, a related compound to 6-fluorothio-4-chromanone, serves as a key scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents. Despite challenges in synthesis and isolation, chromanone derivatives exhibit a wide range of pharmacological activities (Kamboj & Singh, 2021).

Applications in Polymer Solar Cells

  • Electron Acceptors in Solar Cells : Research involving fused-ring electron acceptors based on chromanone derivatives has shown promising applications in polymer solar cells. These compounds display high absorption and efficiency, particularly when fluorinated, indicating potential in renewable energy technologies (Dai et al., 2017).

Fluorogenic and Fluorochromic Applications

  • Fluorogenic Probes : Studies have developed new types of fluorogenic probes, such as the conversion of 4-azido-6-(4-cyanophenyl)cinnoline to fluorescent cinnoline-4-amine, demonstrating potential applications in analytical and biological fields in aqueous mediums (Danilkina et al., 2021).
  • Selective Fluoroionophores : Novel fluoroionophores, which are derivatives of polythiazaalkane and polythiaalkane linked to anthracene, have been developed, showing selective interaction with silver ions. These have potential applications in spectrophotometric and spectrophotofluorometric analyses (Ishikawa et al., 1999).

Properties

IUPAC Name

6-fluoro-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBGHADNMPMHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372108
Record name 6-Fluorothio-4-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21243-18-5
Record name 6-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21243-18-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorothio-4-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21243-18-5
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Synthesis routes and methods I

Procedure details

3-(4-Fluorophenylthio)propanoic acid (3 g, 15 mmol) was dissloved in dichloromethane (30 mL ) and cooled to 0° C. in an ice bath. Oxalyl chloride (10 mL) was added slowly, dimethyl formamide (1 drop) was added and the reaction mixture was stirred at 0° C. for 0.5 hours. At which point the reaction was concentrated under reduced pressure to a residue, then resuspended in dichloromethane and cooled to 0° C. in an ice bath, Cs2 (1 mL ) was added and AlCl3 (4 g, 15 mmol) was added slowly. The reaction mixture was then allowed to warm to room temperature and stirred over night. Ice chips and water (250 mL) were added and stirred. Concentrated hydrogen chloride was added until pH of 2, and extracted with dichloromethane (3×150 mL). Organics were combined, washed with brine (1×100 mL) and water (1×100 mL), dried (sodium sulfate), and concentrated to a yellow solid. The solid was purified by flash column chromatography on 100 g silica gel, eluting 10% ethyl acetate in hexanes to give 6-fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one (2.55 g, 93%). 1H NMR (CDCl3, 300 MHz): δ7.80-7.76 (m, 1H), 7.27-7.23 (m, 2H), 7.15-7.09 (m, 1H), 3.23 (t, 2H, J=6.4 Hz), 2.97 (t, 2H, J=6.4 Hz) ppm.
Quantity
3 g
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10 mL
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4 g
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30 mL
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250 mL
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Synthesis routes and methods II

Procedure details

3-[(4-fluorophenyl)sulfonyl]propanoic acid (3 g, 15 mmol) was dissolved in dichloromethane (30 mL) and cooled to 0° C. in an ice bath. Oxalyl chloride (10 mL) was added slowly, dimethyl formamide (1 drop) was added and the reaction mixture was stirred at 0° C. for 0.5 hours. At which point the reaction was concentrated under reduced pressure to a residue, then resuspended in dichloromethane and cooled to 0° C. in an ice bath, CS2 (1 mL) was added and AlCl3 (4 g, 15 mmol) was added slowly. The reaction mixture was then allowed to warm to room temperature and stirred over night. Ice chips and water (250 mL) were added and stirred. Concentrated hydrogen chloride was added until pH of 2, and extracted with dichloromethane (3×150 mL). Organics were combined, washed with brine (1×100 mL) and water (1×100 mL), dried (sodium sulfate), and concentrated to a yellow solid. The solid was purified by flash column chromatography on 100 g silica gel, eluting 10% ethyl acetate in hexanes to give 6-fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one (2.55 g, 93%). 1H NMR (CDCl3, 300 MHz): δ 7.80–7.76 (m, 1H), 7.27–7.23 (m, 2H), 7.15–7.09 (m, 1H), 3.23 (t, 2H, J=6.4 Hz), 2.97 (t, 2H, J=6.4 Hz) ppm.
Quantity
3 g
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reactant
Reaction Step One
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30 mL
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solvent
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10 mL
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reactant
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4 g
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250 mL
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Synthesis routes and methods III

Procedure details

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